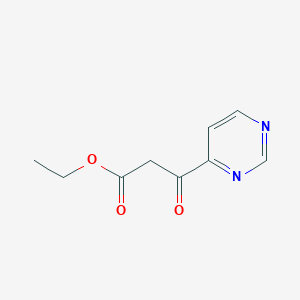

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyrimidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRUUQSUGJLZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of Ethyl 3 Oxo 3 Pyrimidin 4 Yl Propanoate

Reactions Involving the Active Methylene (B1212753) Moiety

The methylene group situated between the two carbonyl functions (the keto and ester groups) is highly acidic and, therefore, a prime site for a variety of chemical reactions. This "active methylene" moiety can be readily deprotonated by a base to form a stabilized enolate, which can then act as a nucleophile in a range of condensation, alkylation, and acylation reactions.

Condensation Reactions (e.g., with Isonicotinaldehyde)

The active methylene group of ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. While specific literature on the reaction of this compound with isonicotinaldehyde is not prevalent, a closely related reaction has been reported for its pyridine (B92270) analog, ethyl 3-oxo-3-(pyridin-4-yl)propanoate. In a study, the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297) yielded ethyl-3-oxo-3-(pyridin-4-yl)propanoate, which exists in equilibrium with its enol form. nih.gov The subsequent treatment of this β-keto ester with isonicotinaldehyde under reflux conditions without a solvent leads to the formation of the corresponding condensation product, ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. nih.gov

This reaction highlights the nucleophilic character of the active methylene group, which attacks the electrophilic carbonyl carbon of the aldehyde. The initial adduct then undergoes dehydration to yield the final α,β-unsaturated product. It is highly probable that this compound would undergo a similar condensation with isonicotinaldehyde, catalyzed by a base, to afford ethyl 2-(isonicotinoylmethylene)-3-oxo-3-(pyrimidin-4-yl)propanoate.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Isonicotinaldehyde | Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate | Knoevenagel Condensation |

Alkylation and Acylation Reactions

The enolate generated from the deprotonation of the active methylene group of this compound is a potent nucleophile for alkylation and acylation reactions. Although specific examples with this particular substrate are not extensively documented in the literature, the general reactivity of β-keto esters is well-established.

Alkylation: In a typical alkylation reaction, the enolate would be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. This would result in the formation of a new carbon-carbon bond at the α-position, yielding an ethyl 2-alkyl-3-oxo-3-(pyrimidin-4-yl)propanoate. The reaction is generally carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (B95107) or dimethylformamide.

Acylation: Similarly, acylation of the active methylene group can be achieved by treating the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. This would introduce an acyl group at the α-position, leading to the formation of an ethyl 2-acyl-3-oxo-3-(pyrimidin-4-yl)propanoate. These resulting tri-carbonyl compounds are valuable precursors for the synthesis of more complex heterocyclic structures.

Transformations at the Carbonyl Functionality

The ketone carbonyl group in this compound is another key site for chemical transformations, most notably reduction reactions. The reduction of the β-keto group can lead to the corresponding β-hydroxy ester, a chiral building block of significant synthetic value.

While specific studies on the reduction of this compound are limited, research on analogous aryl β-keto esters demonstrates the feasibility of this transformation. For instance, various fungi, such as Rhizopus arrhizus, have been shown to enantioselectively reduce ethyl 3-aryl-3-oxopropanoates to the corresponding (S)-alcohols. nih.gov Furthermore, ketoreductase enzymes have been identified that can stereoselectively reduce ethyl 3-oxo-3-phenyl-propanoate to ethyl 3-hydroxy-3-phenyl-propanoate. google.com Chemical reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can also be employed for this reduction, although they typically yield racemic or diastereomeric mixtures of the corresponding alcohol without the use of chiral auxiliaries or catalysts.

| Starting Material | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 3-hydroxy-3-(pyrimidin-4-yl)propanoate |

| This compound | Ketoreductase | (S)- or (R)-Ethyl 3-hydroxy-3-(pyrimidin-4-yl)propanoate |

Cyclization Reactions for Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems due to its multiple reactive sites, which can participate in intramolecular or intermolecular cyclization reactions.

Biginelli-like Reactions and Pyrimidinone Formation

The Biginelli reaction is a well-known multi-component reaction that typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to form a dihydropyrimidinone. thieme-connect.comwikipedia.org Given that this compound is a β-keto ester, it is a suitable candidate for participating in Biginelli-like reactions.

In a hypothetical Biginelli-like reaction, this compound would react with an aldehyde and urea (or a urea derivative) under acidic conditions. The reaction would likely proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which would then be attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration would lead to the formation of a fused pyrimidinone system, specifically a dihydropyrimidinone derivative bearing a pyrimidin-4-yl substituent. Such compounds are of interest in medicinal chemistry due to their potential biological activities.

Synthesis of Pyrazolo[1,5-α]pyrimidine Derivatives

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a β-dicarbonyl compound with a 5-aminopyrazole derivative. researchgate.netnih.gov this compound, as a β-keto ester, can serve as the three-carbon component in this cyclization.

The reaction would involve the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on the more electrophilic keto-carbonyl of the this compound. This would be followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the ester carbonyl group, leading to the formation of the fused pyrazolo[1,5-a]pyrimidine ring system. This pathway provides a direct route to novel pyrazolo[1,5-a]pyrimidine derivatives functionalized with a pyrimidin-4-yl group, which could be of interest for biological screening.

| Starting Material | Reagents | Potential Product Class |

|---|---|---|

| This compound | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| This compound | 5-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine |

Formation of Thiazolo[3,2-a]pyrimidines and Related Scaffolds

The synthesis of thiazolo[3,2-a]pyrimidines represents a significant derivatization pathway for this compound, leveraging the reactivity of its β-ketoester moiety. These fused heterocyclic systems are of considerable interest due to their diverse biological activities. The general strategy for the construction of the thiazolo[3,2-a]pyrimidine scaffold involves the reaction of a pyrimidine-containing precursor with a suitable thiazole synthon.

A common approach involves the initial conversion of a substituted pyrimidine (B1678525), often a dihydropyrimidine-2-thione, which can be synthesized through multicomponent reactions like the Biginelli condensation. mdpi.comrasayanjournal.co.in This thione derivative then serves as a key intermediate for the subsequent cyclization to form the thiazolo[3,2-a]pyrimidine core. For instance, the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with reagents like methyl chloroacetate in the presence of a base such as triethylamine in a suitable solvent like boiling toluene has been shown to yield thiazolo[3,2-a]pyrimidines in good yields. researchgate.net

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the analogous reactivity of β-ketoesters suggests a plausible reaction pathway. The active methylene group of this compound can react with a 2-aminothiazole derivative. This reaction would likely proceed through an initial condensation, followed by an intramolecular cyclization to afford the thiazolo[3,2-a]pyrimidine scaffold. The specific reaction conditions would likely involve a catalyst and thermal promotion to facilitate the cyclodehydration step.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Aryl-3,4-dihydropyrimidine(1H)-2-thiones | Methyl chloroacetate | Thiazolo[3,2-a]pyrimidines | Toluene, Triethylamine, Boiling | 84-90 | researchgate.net |

| 1,2,3,4-Tetrahydropyrimidine-2-thione | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidine intermediate | - | High | mdpi.com |

| Thiopyrimidine derivatives | Monochloroacetic acid, Aromatic aldehydes | 2-Arylidene-thiazolo[3,2-α]pyrimidin-3-ones | Reflux | 55-80 | rasayanjournal.co.in |

Tautomeric Equilibria and their Impact on Reactivity (Keto-Enol Tautomerism)

This compound, being a β-ketoester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism is a fundamental aspect of its chemical reactivity, as the presence of both tautomers provides multiple reactive sites for electrophilic and nucleophilic attack.

The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl group. Conversely, in polar protic solvents, the keto form may be more prevalent as intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond of the enol form. nih.govnih.gov

The pyrimidine ring, being an electron-withdrawing group, is expected to influence the acidity of the α-protons and, consequently, the position of the tautomeric equilibrium. The presence of this heterocyclic moiety can affect the electron density distribution within the β-ketoester system, thereby modulating the relative stabilities of the keto and enol forms.

The reactivity of this compound is directly linked to its tautomeric state. The keto form possesses two electrophilic centers: the keto carbonyl carbon and the ester carbonyl carbon. It also has a nucleophilic α-carbon in its enolate form. The enol form, on the other hand, features a nucleophilic C=C double bond and both a hydrogen-bond donor (the enolic -OH) and acceptor (the carbonyl oxygen).

This dual reactivity is crucial for the derivatization pathways of the molecule. For instance, reactions with electrophiles can occur at the α-carbon of the keto form (via the enolate) or at the double bond of the enol form. Nucleophilic attack can target the carbonyl carbons of the keto form. The ability to control the tautomeric equilibrium through the choice of reaction conditions can, therefore, provide a means to direct the regioselectivity of certain reactions.

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are instrumental in studying the keto-enol tautomerism of β-ketoesters. nih.govnih.gov For example, in ¹H NMR spectroscopy, the presence of the enol form is typically indicated by a characteristic signal for the enolic proton, often appearing as a broad singlet at a downfield chemical shift. The relative integration of the signals corresponding to the keto and enol forms allows for the quantification of the tautomeric ratio under specific conditions.

| Tautomer | Key Structural Features | Favored in | Reactivity |

| Keto Form | Two carbonyl groups (C=O), Active methylene group (-CH₂-) | Polar protic solvents | Electrophilic carbonyl carbons, Nucleophilic α-carbon (as enolate) |

| Enol Form | Carbon-carbon double bond (C=C), Enolic hydroxyl group (-OH), Intramolecular hydrogen bonding | Non-polar solvents | Nucleophilic C=C double bond, Hydrogen-bond donor/acceptor |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 Oxo 3 Pyrimidin 4 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate, which exists in a keto-enol equilibrium, NMR analysis provides insights into the predominant tautomeric form and the electronic environment of each nucleus. The analysis of its close structural analogue, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, offers a strong basis for interpreting its spectral data. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key resonances for the keto tautomer of this compound are predicted based on its structural fragments and comparison with related pyrimidine (B1678525) and pyridine (B92270) derivatives. researchgate.netresearchgate.netnih.gov

The pyrimidine ring protons are expected to be the most deshielded due to the electronegativity of the two nitrogen atoms. Specifically, the proton at the C2 position would likely appear as a singlet at the lowest field, followed by the doublet for the C6 proton, which is adjacent to a nitrogen and coupled to the C5 proton. The C5 proton would appear as a doublet of doublets, coupled to both the C6 and C2 protons (if coupling occurs). The methylene (B1212753) and ethyl protons of the propanoate chain appear at characteristic upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-2 | ~9.3 - 9.5 | s (singlet) | - |

| Pyrimidine H-6 | ~9.0 - 9.2 | d (doublet) | ~5.0 |

| Pyrimidine H-5 | ~7.8 - 8.0 | dd (doublet of doublets) | ~5.0, ~1.5 |

| Methylene (-CH₂-) | ~4.1 - 4.3 | s (singlet) | - |

| Ethyl O-CH₂- | ~4.1 - 4.2 | q (quartet) | ~7.1 |

| Ethyl -CH₃ | ~1.1 - 1.3 | t (triplet) | ~7.1 |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbonyl carbons (keto and ester) are the most deshielded, appearing at the downfield end of the spectrum. The carbons of the pyrimidine ring resonate in the aromatic region, with their specific shifts influenced by the two nitrogen atoms. The aliphatic carbons of the ethyl ester group are found in the upfield region. Data from related thiazolo[3,2-a]pyrimidine derivatives and the pyridin-4-yl analogue help in assigning these resonances. researchgate.netmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Keto Carbonyl (C=O) | ~193 - 195 |

| Ester Carbonyl (C=O) | ~166 - 168 |

| Pyrimidine C-2 | ~158 - 160 |

| Pyrimidine C-6 | ~156 - 158 |

| Pyrimidine C-4 | ~145 - 147 |

| Pyrimidine C-5 | ~122 - 124 |

| Ethyl O-CH₂- | ~61 - 63 |

| Methylene (-CH₂-) | ~45 - 47 |

| Ethyl -CH₃ | ~13 - 15 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ethyl group's CH₂ and CH₃ protons, as well as the couplings between the H-5 and H-6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the pyrimidine C-2, C-5, and C-6 signals with their attached protons, and the aliphatic CH₂ and CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. Key expected correlations include the methylene protons to both the keto and ester carbonyl carbons, and the pyrimidine H-5 and H-6 protons to the keto carbonyl carbon, confirming the connection of the side chain to the ring at the C-4 position.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, FAB-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. For this compound (C₉H₁₀N₂O₃, Mol. Wt.: 194.19), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) would typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195. researchgate.net The fragmentation pattern would likely involve characteristic losses of small molecules or radicals.

Key Fragmentation Pathways:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an ion at m/z 150.

Loss of ethanol (-CH₃CH₂OH): Via a McLafferty rearrangement involving the ester group, leading to an ion at m/z 149.

Cleavage of the C-C bond between the carbonyls, leading to the formation of a pyrimidin-4-ylcarbonyl cation ([C₅H₃N₂O]⁺) at m/z 121.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by the stretching vibrations of its carbonyl groups and the pyrimidine ring. The presence of keto-enol tautomerism would be observable by the appearance of a broad O-H stretching band and a C=C stretching band for the enol form. researchgate.net The spectral characteristics of various pyrimidine derivatives provide a solid foundation for these assignments. researchgate.netmdpi.comvandanapublications.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretch (Keto) | β-Diketone | ~1710 - 1730 |

| C=O Stretch (Ester) | Ester | ~1735 - 1750 |

| C=N and C=C Stretch | Pyrimidine Ring | ~1520 - 1590 |

| C-O Stretch | Ester | ~1230 - 1250 |

| C-H Aromatic Stretch | Pyrimidine Ring | ~3000 - 3100 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While no specific crystal structure for this compound is publicly available, analysis of related pyrimidine and quinoxaline derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.commdpi.comresearchgate.netnih.gov

Analysis of Molecular Geometry and Conformational Preferences

Detailed crystallographic studies on related structures, such as derivatives of quinoxaline, which contains a pyrazine ring fused to a benzene ring, offer insights into the likely geometry of this compound. For instance, in the derivative ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, the fused ring system is observed to be nearly planar, with a very small dihedral angle of 1.46 (11)° between the pyrazine and the fused aromatic ring. nih.govresearchgate.net This planarity is a common feature in such aromatic heterocyclic systems.

The side chains, however, introduce conformational variability. The planar ester moiety in the aforementioned quinoxaline derivative is oriented at dihedral angles of 5.70 (14)° and 7.13 (13)° with respect to the two rings of the core structure. nih.govresearchgate.net This slight twist indicates a preference for a non-coplanar arrangement of the side chain relative to the ring system to minimize steric hindrance. In another complex derivative, the molecule adopts a distinct 'U-shaped' conformation, which is stabilized by intramolecular electrostatic interactions. nih.gov

The conformational preferences are a result of a delicate balance between stabilizing electronic effects, such as conjugation, and destabilizing steric repulsions between adjacent chemical groups.

| Parameter | Value | Compound Reference |

| Dihedral Angle (Aromatic Ring vs. Pyrazine Ring) | 1.46 (11)° | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate nih.govresearchgate.net |

| Dihedral Angle (Ester Moiety vs. Aromatic Ring) | 5.70 (14)° | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate nih.govresearchgate.net |

| Dihedral Angle (Ester Moiety vs. Pyrazine Ring) | 7.13 (13)° | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate nih.govresearchgate.net |

| Dihedral Angle (Between constituent rings) | 3.38 (7)° | C₂₁H₁₉N₅O₃ (a quinoxaline derivative) nih.gov |

Investigation of Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular assembly of molecules in the crystalline state is governed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. The arrangement of molecules, or crystal packing, is a direct consequence of these directional forces.

In derivatives of this compound, hydrogen bonding is a dominant feature in defining the crystal lattice. The analysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate reveals that N—H···O and C—H···O hydrogen bonds are crucial. nih.govresearchgate.net The cyclic carboxamide groups form dimers through N—H···O interactions, a common and robust motif in such structures. nih.govresearchgate.net These dimers are further interconnected by weaker C—H···O bonds, resulting in the formation of polymeric chains that extend along a specific crystallographic axis. nih.govresearchgate.net These chains assemble into larger structures containing alternating centrosymmetric ring motifs, specifically R²₂(8) and R²₂(20) loops. nih.govresearchgate.net

Studies on other pyrimidine derivatives have shown a wide variety of hydrogen-bonding patterns depending on the specific functional groups present. nih.gov For example, molecules can be linked by N-H···O hydrogen bonds to form cyclic dimers or by N-H···N hydrogen bonds to create simple chains. nih.gov In some cases, these chains are further organized into sheets through π-π stacking interactions between the aromatic pyrimidine rings. nih.gov The combination of different types of hydrogen bonds, such as N-H···N and three-center C-H···(N,O) interactions, can lead to more complex networks, including chains of alternating, edge-fused rings. nih.gov This variability highlights how subtle changes in the molecular structure can lead to significantly different supramolecular architectures.

| Interaction Type | Description | Compound Reference |

| N—H···O | Forms dimers from cyclic carboxamide groups. | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate nih.govresearchgate.net |

| C—H···O | Links dimers to form polymeric chains containing R²₂(8) and R²₂(20) loops. | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate nih.govresearchgate.net |

| N-H···N | Links molecules into simple C(6) chains. | 2-cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide nih.gov |

| π-π stacking | Weakly links hydrogen-bonded chains into sheets. | 2-cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide nih.gov |

| C—H···N | Contributes to the formation of corrugated layers in the crystal structure. | C₂₁H₁₉N₅O₃ (a quinoxaline derivative) nih.gov |

Computational and Theoretical Investigations of Ethyl 3 Oxo 3 Pyrimidin 4 Yl Propanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties, HOMO/LUMO Analysis)

There are no specific studies available that report quantum chemical calculations, such as Density Functional Theory (DFT), for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate. Such studies on analogous molecules are typically used to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedicineonline.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For similar heterocyclic compounds, these calculations provide insights into potential reaction pathways and electronic transitions. However, no published values or analyses for this compound were found.

Molecular Docking Studies for Receptor-Ligand Interactions

No molecular docking studies featuring this compound as the ligand have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is frequently used in drug discovery to understand how a ligand might interact with the active site of a protein receptor. For various pyrimidine-containing molecules, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. nih.govnih.gov Without specific studies on this compound, its potential binding modes and affinities with any biological target remain undetermined.

Molecular Dynamics Simulations to Model Conformational Behavior and Solvation Effects

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are employed to analyze the physical movements of atoms and molecules, providing detailed information on the conformational behavior of a compound and the influence of solvent on its structure and dynamics. For related β-keto esters and heterocyclic systems, MD simulations have been used to assess the stability of ligand-receptor complexes and to understand how conformational changes affect molecular interactions. nih.gov The conformational landscape and solvation properties of this compound have not been computationally explored in the available literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No studies were found that involve the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their subsequent validation with experimental data. This approach, often using methods like DFT, is a standard procedure for structural elucidation and confirmation. Theoretical calculations of spectroscopic data for other novel heterocyclic compounds have shown good agreement with experimental findings, aiding in the correct assignment of spectral signals. For this compound, neither predicted nor experimental spectroscopic data accompanied by a comparative computational analysis is currently available in scientific literature.

Medicinal Chemistry Applications and Biological Activity Profiling of Pyrimidine Based β Keto Esters

Role as a Privileged Scaffold in Drug Discovery and Design

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a "privileged" structure in the realm of drug discovery. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets has led to the development of numerous pyrimidine-containing drugs with a broad spectrum of activities. The β-keto ester moiety in Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate provides a versatile handle for chemical modifications, allowing for the construction of diverse heterocyclic systems. This compound serves as a key intermediate for the synthesis of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are known to exhibit significant biological activities. The structural resemblance of pyrazolo[3,4-d]pyrimidines to purines allows them to act as ATP-competitive inhibitors for various kinase enzymes, a critical target in cancer therapy. nih.gov

Anticancer Activity of Derivatives and Associated Mechanisms of Action

Derivatives of pyrimidine-based β-keto esters, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, have demonstrated significant potential as anticancer agents. nih.gov These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Pyrazolo[3,4-d]pyrimidine Derivatives:

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from pyrimidine β-keto esters and exhibit potent anticancer activity. For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized, with some compounds showing broad-spectrum cytotoxic activity against various cancer cell lines, including liver (HepG-2), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov One particularly potent compound demonstrated IC50 values of 6.18, 6.48, 4.03, and 5.82 μM against these cell lines, respectively, highlighting its significant antiproliferative effects. nih.gov

Another study focused on the optimization of a pyrazolo[3,4-d]pyrimidine hit compound, leading to the discovery of a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, two kinases implicated in acute myeloid leukemia (AML). ekb.eg The optimized compound, at a low dosage, led to complete tumor regression in a mouse xenograft model of AML without observable toxicity. ekb.eg

The mechanism of action for these derivatives often involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways essential for cell growth and proliferation. Structure-activity relationship (SAR) studies have indicated that the nature of substituents at various positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences their anticancer potency. nih.gov

| Derivative Class | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

| Pyrazolo[3,4-d]pyrimidine | HepG-2 (Liver) | 6.18 | EGFR-TK Inhibition (presumed) |

| Pyrazolo[3,4-d]pyrimidine | HeLa (Cervical) | 6.48 | EGFR-TK Inhibition (presumed) |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 4.03 | EGFR-TK Inhibition (presumed) |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 5.82 | EGFR-TK Inhibition (presumed) |

| Pyrazolo[3,4-d]pyrimidine | MV4-11 (AML) | Potent Inhibition | FLT3 and VEGFR2 Inhibition |

Antimicrobial and Antifungal Properties

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Derivatives synthesized from this compound are anticipated to possess significant activity against a range of microbial pathogens.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives:

Studies on pyrido[2,3-d]pyrimidine-4-one derivatives, which can be synthesized from precursors like this compound, have demonstrated notable antimicrobial and antifungal activities. In one study, newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibited significant inhibitory effects against various bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L. nih.gov Certain derivatives showed higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. nih.gov

The mechanism of antimicrobial action for such pyrimidine derivatives can vary, but they often interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall formation.

| Derivative Class | Microorganism | MIC (μmol/L) |

| Pyrido[2,3-d]pyrimidine-4-one | Various Bacteria | 4-20 |

| Pyrido[2,3-d]pyrimidine-4-one | Various Fungi | 4-20 |

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have a long history of use as anti-inflammatory agents. The structural features of pyrimidines allow them to interact with enzymes and receptors involved in the inflammatory cascade.

Diaryl Pyrimidine and Azolopyrimidine Derivatives:

Research into amino derivatives of diaryl pyrimidines and nih.govekb.egnih.govtriazolo[1,5-a]pyrimidines, which can be conceptually derived from pyrimidine-based precursors, has revealed their potential as inhibitors of pro-inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO). mdpi.com Several compounds were identified that significantly inhibited the synthesis of both IL-6 and NO at a concentration of 100 µM in primary peritoneal macrophages. mdpi.com The anti-inflammatory activity of these compounds suggests their potential for the treatment of acute lung injury and other inflammatory conditions. mdpi.com

| Derivative Class | Biological Target | Activity |

| Aminoaryl Pyrimidines | IL-6 and NO synthesis | Significant inhibition at 100 µM |

| Aminoaryl nih.govekb.egnih.govtriazolo[1,5-a]pyrimidines | IL-6 and NO synthesis | Significant inhibition at 100 µM |

Other Reported Biological Activities (e.g., Antiviral, Antihypertensive, Antidepressant, Herbicidal)

The versatility of the pyrimidine scaffold extends to a wide range of other biological activities.

Antihypertensive Activity: Certain pyrimidine derivatives have been investigated for their potential as antihypertensive agents. Their mechanism of action can involve various pathways, including calcium channel blockade.

Antidepressant Activity: The pyrimidine nucleus has been incorporated into molecules designed to treat depression. These compounds may exert their effects by modulating neurotransmitter systems in the central nervous system.

Herbicidal Activity: Pyrimidine derivatives have also found applications in agriculture as herbicides. They can act by inhibiting essential enzymes in plants, leading to growth inhibition and plant death.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-containing Analogues

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For pyrimidine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of anticancer pyrazolo[3,4-d]pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the heterocyclic core are critical for their potency and selectivity. nih.gov For example, the type of linker and the substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to significantly influence cytotoxic activity. nih.gov It was observed that a four-atom thiosemicarbazide (B42300) linker at this position resulted in more potent compounds compared to those with shorter linkers. nih.gov

Similarly, for RET kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, SAR studies have identified key structural features necessary for potent and selective inhibition. nih.gov These studies guide medicinal chemists in designing new analogues with improved efficacy and reduced off-target effects.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a strong emphasis on improving efficiency and embracing the principles of green chemistry. Traditional methods for synthesizing pyrimidines often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net To address these challenges, researchers are actively developing more sustainable and atom-economical synthetic routes.

Key trends in this area include:

Catalysis: The use of catalysts is a cornerstone of modern organic synthesis. For pyrimidine derivatives, various catalytic systems are being explored. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and alcohols. researchgate.netscirp.orgtandfonline.com This method is advantageous as it utilizes readily available starting materials and proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. researchgate.netscirp.orgtandfonline.com Other metal catalysts, such as copper and zinc chloride, have also been employed in cycloaddition and multicomponent reactions to afford pyrimidine structures with high yields. alfa-chemistry.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. This approach is inherently sustainable as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. researchgate.net The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, and modern variations of this reaction are being developed under greener conditions. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being increasingly utilized as alternative energy sources in pyrimidine synthesis. researchgate.netnih.goveurekaselect.com These techniques can significantly reduce reaction times from hours to minutes, increase product yields, and often allow for solvent-free reactions. researchgate.netnih.goveurekaselect.com For example, microwave-assisted synthesis of pyrimidine-5-carbonitrile derivatives using bone char as a catalyst has been reported to be highly efficient under solvent-free conditions. researchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water and ionic liquids, is gaining traction in pyrimidine synthesis. researchgate.net Additionally, the development of recyclable and non-toxic catalysts, like β-cyclodextrin, further contributes to the sustainability of these synthetic methods. alfa-chemistry.com

These advancements in synthetic methodologies are not only making the production of pyrimidine derivatives more environmentally friendly but are also providing access to a wider range of molecular diversity for further research and application.

Exploration of Diverse Reaction Chemistries for New Derivative Synthesis

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate, as a β-keto ester, is a versatile building block for the synthesis of a wide array of new pyrimidine derivatives. Its reactive nature allows for a variety of chemical transformations, leading to the construction of more complex molecular architectures, including fused heterocyclic systems.

Some of the key reaction chemistries being explored include:

Pinner Pyrimidine Synthesis: This classic reaction involves the condensation of a β-keto ester with an amidine to form a substituted pyrimidin-4-ol. researchgate.net This method is highly adaptable and can be promoted by ultrasound irradiation to achieve excellent yields of highly substituted pyrimidines. researchgate.netrsc.org The resulting pyrimidinols can be further functionalized, for example, through tosylation and subsequent Suzuki-Miyaura cross-coupling to introduce aryl groups at the 4-position. researchgate.netrsc.org

Cyclocondensation Reactions: The dicarbonyl moiety of this compound makes it an ideal substrate for cyclocondensation reactions with various binucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-fused pyrimidines. wikipedia.org Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused pyrimidines. These reactions provide a straightforward route to novel polycyclic heterocyclic systems with potential biological activities.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group of the β-keto ester with an aldehyde or ketone, typically catalyzed by a weak base. acs.orgscirp.org The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds and can be used to introduce a variety of substituents at the 2-position of the propanoate chain. nih.gov This reaction can also be the initial step in multicomponent reactions, leading to the synthesis of complex fused pyrimidine derivatives like pyrano[2,3-d]pyrimidines. eurekaselect.commdpi.com

Synthesis of Fused Pyrimidines: The reactivity of this compound can be harnessed to construct a variety of fused pyrimidine systems. By choosing appropriate reaction partners, such as o-aminonitriles or o-aminoesters, it is possible to synthesize pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and other related heterocyclic structures. mdpi.comgithub.io These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

The exploration of these and other reaction chemistries is continually expanding the library of accessible pyrimidine derivatives, providing a rich source of new compounds for biological screening and materials science research.

Advanced Pharmacological Profiling and Preclinical Studies

The pyrimidine scaffold is a well-established pharmacophore present in numerous clinically used drugs. nih.gov Consequently, there is a strong and ongoing interest in the pharmacological profiling of novel pyrimidine derivatives, including those derived from this compound. Modern drug discovery efforts are focused on a comprehensive evaluation of the biological activities of these compounds, extending from in vitro assays to in vivo preclinical studies.

Key areas of investigation include:

Anticancer Activity: Pyrimidine derivatives are extensively studied for their potential as anticancer agents. tandfonline.com The research involves screening new compounds against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects. google.com For example, novel pyrimidine derivatives have been evaluated for their activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (LoVo) cell lines. google.com Promising compounds are then investigated further to elucidate their mechanism of action, which may involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or receptor tyrosine kinases. researchgate.net

Other Therapeutic Areas: Beyond cancer, pyrimidine derivatives exhibit a broad spectrum of biological activities. Researchers are exploring their potential as bone anabolic agents for the treatment of osteoporosis, as inhibitors of enzymes like lipoxygenase for anti-inflammatory applications, and as antimicrobial and antiviral agents. alfa-chemistry.comalfa-chemistry.comrsc.org

In Vivo Studies: Compounds that show promising in vitro activity are advanced to preclinical in vivo studies in animal models. These studies are crucial for evaluating the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism. nih.govbiotech-asia.org For instance, the in vivo anticancer potential of pyrimidine hybrids is being actively investigated, with a focus on their ability to overcome multidrug resistance. nih.gov

Structure-Activity Relationship (SAR) Studies: A critical aspect of pharmacological profiling is the establishment of structure-activity relationships. By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are responsible for their biological activity. This information is invaluable for the rational design of more potent and selective drug candidates.

The table below summarizes some of the reported biological activities of various pyrimidine derivatives.

| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |

| 2,4,5,6-Tetrasubstituted Pyrimidines | Anticancer | CDK2 Inhibition | researchgate.net |

| Aminopyrimidine Derivatives | Anticancer | Inhibition of cell proliferation in glioblastoma, breast, and colon cancer | nih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer, Antioxidant | Lipoxygenase Inhibition, Interaction with Glutathione | alfa-chemistry.comrsc.org |

| Tri- and Tetra-substituted Pyrimidines | Bone Anabolic Agent | Upregulation of osteogenic gene expression via BMP2/SMAD1 signaling | researchgate.netalfa-chemistry.com |

| Pyrimidine Hybrids | Anticancer | Overcoming multidrug resistance | nih.gov |

| Fused Pyrimidines | Anticancer | Targeting various biological cancer targets | biotech-asia.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov ML algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), are used to build robust QSAR models for pyrimidine derivatives. scirp.org These models can predict the anticancer, anti-inflammatory, or other biological activities of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. scirp.orgnih.gov

Virtual Screening: AI-powered platforms can screen vast virtual libraries of chemical compounds against a specific biological target. nih.gov This in silico approach allows for the rapid identification of potential hits from millions of compounds, significantly reducing the time and cost associated with traditional high-throughput screening. mdpi.com For pyrimidine derivatives, virtual screening can be used to identify novel inhibitors of enzymes like VEGFR-2 or to discover compounds that bind to specific protein-protein interaction surfaces. rsc.orgnih.gov

In Silico Design and Molecular Docking: Computational tools are used to design novel pyrimidine derivatives with improved binding affinity and selectivity for their biological targets. researchgate.net Molecular docking simulations can predict how a compound will bind to the active site of a protein, providing insights into the key interactions that are responsible for its activity. mdpi.com This information can be used to guide the design of new compounds with optimized properties.

Pharmacophore Mapping and Drug-Likeness Prediction: AI and ML models can be used to identify the essential structural features (pharmacophore) that are required for a compound's biological activity. nih.gov These models can also predict the "drug-likeness" of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug. mdpi.com

Accelerating Synthesis and Manufacturability Prediction: AI is also being applied to predict the synthetic accessibility and manufacturability of novel compounds. drugtargetreview.com By analyzing large datasets of chemical reactions, ML models can suggest optimized synthetic routes and identify potential challenges early in the drug discovery process, saving valuable time and resources. drugtargetreview.com

The integration of these computational approaches is creating a more efficient and data-driven paradigm for the discovery and development of new pyrimidine-based therapeutics.

Investigation of Material Science Applications for Pyrimidine-based Structures

While the biological activities of pyrimidine derivatives have been extensively studied, their potential applications in material science are an emerging and promising area of research. The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for the design of novel functional materials.

Current and future research directions in this field include:

Organic Electronics: The electron-deficient nature of the pyrimidine unit makes it suitable for use in organic electronic devices. alfa-chemistry.com Pyrimidine-based compounds are being investigated as materials for:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives can be used as host materials in OLEDs to improve emission quantum efficiency and enhance electron injection and transport. alfa-chemistry.com

Organic Thin-Film Transistors (OFETs): The incorporation of pyrimidine units into organic semiconductors can improve their electron affinity and stability, leading to higher electron mobility and better device performance. alfa-chemistry.com

Organic Solar Cells (OPVs): Pyrimidine-containing π-systems can enhance the absorption of sunlight, particularly in the red part of the spectrum, leading to improved energy conversion efficiency in OPVs. alfa-chemistry.com

Polymers and Nanocarriers: Pyrimidine units can be incorporated into polymer backbones to create functional materials. For example, pyrimidine-containing cationic polymers have been synthesized and shown to be effective nanocarriers for the delivery of DNA and proteins. nih.gov These materials can condense biomolecules into nanoparticles and facilitate their transport into cells. nih.gov

Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate, can be used to construct porous MOFs. mdpi.com These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation. google.comalfa-chemistry.com

Fluorescent Sensors: Some pyrimidine derivatives exhibit interesting photophysical properties and can be used as fluorescent sensors. For example, certain pyrimidine compounds have been shown to act as fluorescent detectors for zinc ions. researchgate.net

Advanced Materials: The versatility of pyrimidine chemistry allows for the synthesis of a wide range of derivatives with tailored properties. This opens up possibilities for their use in other advanced materials, such as dyes, agrochemicals, and as intermediates in the synthesis of complex molecular architectures. scbt.com

The exploration of pyrimidine-based structures in material science is still in its early stages, but the initial findings suggest that these compounds have the potential to make significant contributions to a variety of technological fields.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate, and how can yield be maximized?

Answer:

The synthesis typically involves esterification of 3-oxo-3-(pyrimidin-4-yl)propanoic acid with ethanol under reflux conditions using a strong acid catalyst (e.g., sulfuric acid). Evidence from analogous compounds suggests yields can reach ~86% when using excess ethanol and controlled reflux times (e.g., 6–8 hours) to drive the reaction to completion . Alternative routes, such as transesterification or nucleophilic substitution, may yield lower outputs (~42%) due to competing side reactions, necessitating purification via column chromatography .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the pyrimidinyl and ester moieties, with -NMR peaks expected at δ ~8.8 ppm (pyrimidine protons) and δ ~4.2 ppm (ethyl ester group). Infrared (IR) spectroscopy confirms the carbonyl stretch (~1720 cm) and pyrimidine ring vibrations (~1600 cm). High-resolution mass spectrometry (HRMS) provides molecular weight validation (theoretical: 193.20 g/mol) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction using programs like SHELXL or ORTEP-3 can determine bond lengths, angles, and torsion angles, critical for distinguishing keto-enol tautomerism or conformational isomers. For example, the C=O bond length in the oxo group (~1.21 Å) and pyrimidine ring planarity can confirm the absence of unexpected distortions. Crystallographic data should be refined with a resolution < 0.8 Å to ensure accuracy .

Advanced: What methodological strategies address low stereoselectivity in bioreductions of the 3-oxo group?

Answer:

Enzymatic reduction using ketoreductases (e.g., ChKRED12) under optimized pH (7.0–7.5) and cofactor conditions (NADPH, 1–2 mM) can achieve >90% enantiomeric excess (ee). Substrate engineering (e.g., protecting the pyrimidine nitrogen) may reduce steric hindrance and improve enzyme-substrate binding. Kinetic studies (e.g., and ) should guide process scaling .

Advanced: How do QSAR models predict the biological activity of pyrimidine-containing analogs?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP (lipophilicity), polar surface area, and H-bond acceptor counts. For example, derivatives with logP < 2.5 may exhibit enhanced membrane permeability, while electron-withdrawing groups on the pyrimidine ring (e.g., -Cl) can increase binding affinity to kinase targets. Computational tools (e.g., Schrödinger Suite) validate these predictions via docking simulations .

Basic: What are common functionalization reactions of the 3-oxo group in this compound?

Answer:

The oxo group undergoes:

- Claisen condensation with esters to form β-diketo derivatives.

- Reduction to 3-hydroxypropanoate using NaBH/CeCl (Luche conditions).

- Nucleophilic substitution with hydrazines to form pyrazole analogs. Reaction conditions (e.g., anhydrous solvents, 0–5°C) minimize side reactions like over-reduction .

Advanced: How can discrepancies in synthetic yields between routes be systematically analyzed?

Answer:

Design a Design of Experiments (DoE) approach varying parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify critical factors (e.g., ethanol purity) impacting yield. Reaction monitoring via TLC or in situ FTIR helps detect intermediates or byproducts (e.g., unreacted acid) that reduce efficiency .

Advanced: What computational tools assist in predicting the compound’s reactivity in complex matrices?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for reactions like ester hydrolysis. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects in biological systems. These tools guide the design of stable derivatives for in vitro assays .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

Store under inert atmosphere (N or Ar) at room temperature to prevent ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols include PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

Advanced: How can structural analogs be designed to enhance binding to pyrimidine-specific enzymes?

Answer:

Introduce bioisosteric replacements (e.g., replacing pyrimidine with 1,3,5-triazine) while maintaining hydrogen-bonding motifs. Conformational restriction via cyclopropane rings (e.g., trans-2-phenylcyclopropyl groups) can mimic transition states, as seen in indole carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.